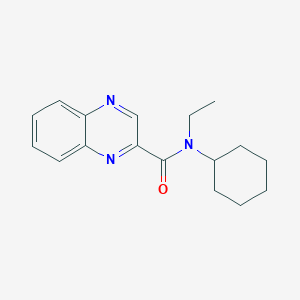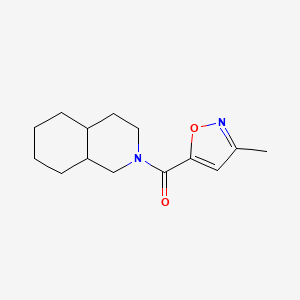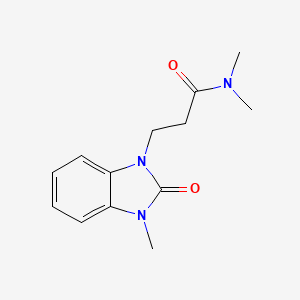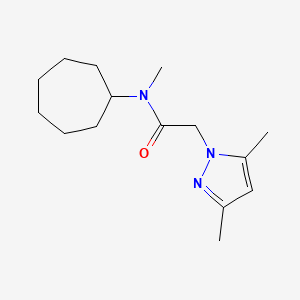
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Applications De Recherche Scientifique
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has a wide range of scientific research applications. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and gene expression.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is not fully understood. However, studies have shown that it can modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular functions. It has also been shown to interact with specific proteins and alter their conformation, leading to changes in their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular functions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide in lab experiments is its ability to modulate the activity of specific proteins and signaling pathways. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide. One potential direction is to explore its potential as a therapeutic agent for various diseases. Another potential direction is to study its interactions with specific proteins and signaling pathways, with the goal of developing new drugs that can modulate these interactions. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential toxicity, which may help to optimize its use in various experiments.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide involves the reaction of cycloheptylamine with 3,5-dimethylpyrazole-1-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-10-13(2)18(16-12)11-15(19)17(3)14-8-6-4-5-7-9-14/h10,14H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDWKIGHQPWHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
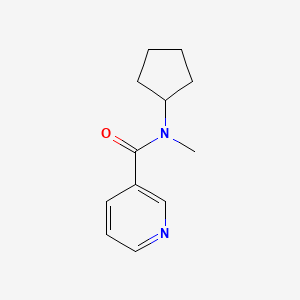
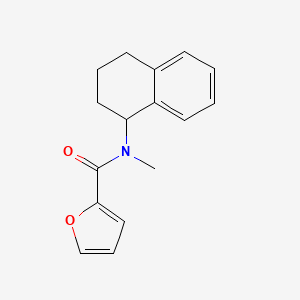

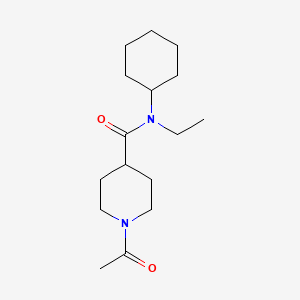
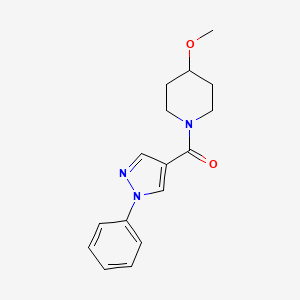

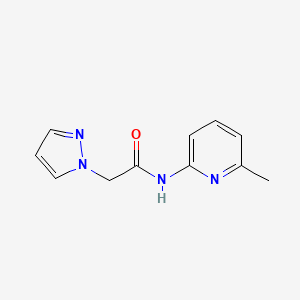
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)
